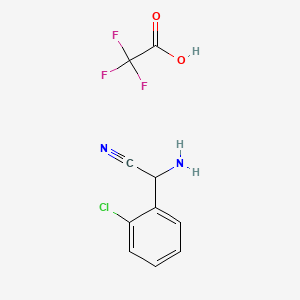

2-Amino-2-(2-chlorophenyl)acetonitrile,trifluoroaceticacid

Description

2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid is a compound that combines the properties of both 2-amino-2-(2-chlorophenyl)acetonitrile and trifluoroacetic acid

Properties

Molecular Formula |

C10H8ClF3N2O2 |

|---|---|

Molecular Weight |

280.63 g/mol |

IUPAC Name |

2-amino-2-(2-chlorophenyl)acetonitrile;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H7ClN2.C2HF3O2/c9-7-4-2-1-3-6(7)8(11)5-10;3-2(4,5)1(6)7/h1-4,8H,11H2;(H,6,7) |

InChI Key |

SCMXXZPRPWQBRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)Cl.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

Reduction: The nitrile group can be reduced to an amine or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

2-Amino-2-(4-chlorophenyl)acetonitrile: Similar structure but with the chlorine atom at the para position.

2-Amino-2-(2-bromophenyl)acetonitrile: Similar structure but with a bromine atom instead of chlorine.

2-Amino-2-(2-fluorophenyl)acetonitrile: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-Amino-2-(2-chlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The combination with trifluoroacetic acid further enhances its properties, making it a valuable compound for various applications .

Biological Activity

2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an amino group, a chlorophenyl moiety, and a trifluoroacetic acid component.

| Property | Value |

|---|---|

| CAS Number | [Not available] |

| Molecular Formula | C9H8ClF3N2O2 |

| Molecular Weight | 252.62 g/mol |

| IUPAC Name | 2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid |

Antiviral Properties

Recent studies have indicated that compounds similar to 2-Amino-2-(2-chlorophenyl)acetonitrile exhibit significant antiviral activity. For instance, modifications of similar structures have shown efficacy against SARS-CoV-2, with certain derivatives achieving an EC50 of 1.00 μM and a CC50 of 4.73 μM in cytotoxicity assays . The mechanism often involves modulation of autophagy processes in host cells, which is critical for viral replication.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies showed that related compounds inhibited cell proliferation significantly, with IC50 values ranging from 0.126 μM to 27.4 nM in different cancer models . The selectivity index indicates a potential for targeting cancer cells while sparing normal cells, which is crucial for therapeutic applications.

The biological activity of 2-Amino-2-(2-chlorophenyl)acetonitrile is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : Binding to various receptors can alter signaling pathways that lead to apoptosis in cancer cells.

- Autophagy Regulation : Similar compounds have been shown to modulate autophagy, enhancing the degradation of viral components or malfunctioning cellular structures .

Case Studies

- Antiviral Efficacy against SARS-CoV-2 : A study demonstrated that derivatives of the compound could effectively reduce viral load in infected cells by enhancing autophagic processes .

- Cytotoxicity in Cancer Models : In a study involving MDA-MB-231 breast cancer cells, the compound exhibited significant inhibition of cell growth with a notable selectivity towards cancerous over non-cancerous cells .

- Safety Profile Assessment : Toxicological evaluations in animal models revealed that the compound was well tolerated at therapeutic doses, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.